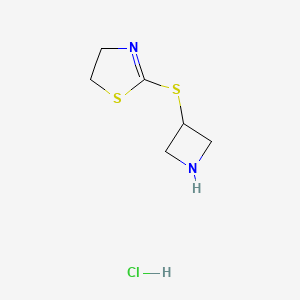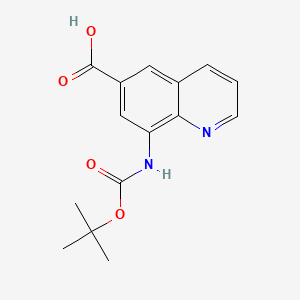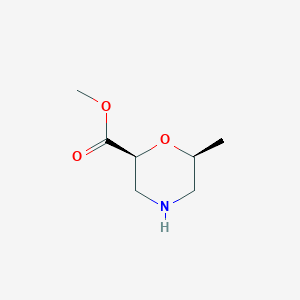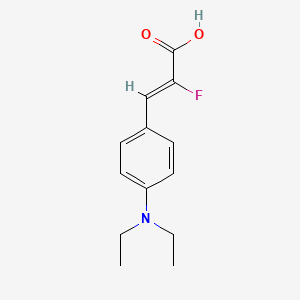
3-(4-(Diethylamino)phenyl)-2-fluoroacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a fluoropropenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions to form the diethylamino phenyl intermediate.
Introduction of the Fluoropropenoic Acid Moiety: The intermediate is then reacted with a fluorinated propenoic acid derivative under specific conditions to introduce the fluoropropenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the fluoropropenoic acid moiety can participate in various biochemical reactions. These interactions can lead to modulation of cellular processes and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-3-[4-(dimethylamino)phenyl]-2-fluoroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-chloroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-bromoprop-2-enoic acid
Uniqueness
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H16FNO2 |
|---|---|
Molekulargewicht |
237.27 g/mol |
IUPAC-Name |
(Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-3-15(4-2)11-7-5-10(6-8-11)9-12(14)13(16)17/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9- |
InChI-Schlüssel |
MVFYGXXODFZGBY-XFXZXTDPSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)O)\F |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


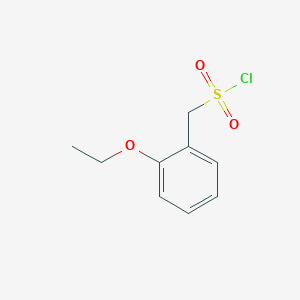
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
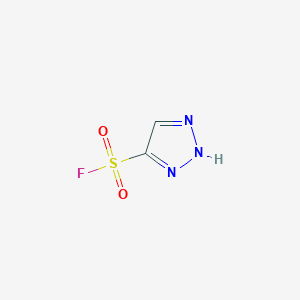
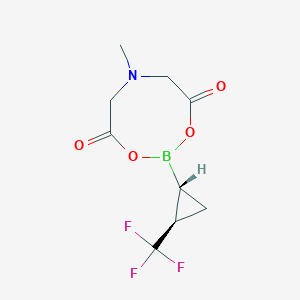
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)


